(2,5-Dimethyl-1,3-thiazol-4-YL)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dimethyl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(3-8)7-5(2)9-4/h8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBOUWDBGZPMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303406 | |
| Record name | 2,5-Dimethyl-4-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881008-98-6 | |
| Record name | 2,5-Dimethyl-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881008-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-4-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Hantzsch Thiazole Synthesis:
The formation of the 4-acetyl-2,5-dimethylthiazole intermediate from thioacetamide (B46855) and 3-chloro-2,4-pentanedione follows the well-established Hantzsch mechanism:
Step 1: Nucleophilic Attack: The sulfur atom of thioacetamide, being a soft nucleophile, attacks one of the carbonyl-activated α-carbon atoms of 3-chloro-2,4-pentanedione. Given the two carbonyl groups, the attack likely occurs at the C3 position, displacing the chloride leaving group. This forms an S-alkylated intermediate.
Step 2: Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbon of the second carbonyl group in an intramolecular fashion. This results in the formation of a five-membered heterocyclic intermediate, a thiazoline (B8809763) derivative.
Step 3: Dehydration: The thiazoline intermediate undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to yield the stable, aromatic 4-acetyl-2,5-dimethylthiazole ring.
Mechanism of Ketone Reduction:
The conversion of the 4-acetyl group to a hydroxymethyl group via reduction with sodium borohydride (B1222165) (NaBH₄) proceeds as follows:
Step 1: Hydride Attack: A hydride ion (H⁻), delivered from the borohydride complex, performs a nucleophilic attack on the electrophilic carbonyl carbon of the acetyl group. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Step 2: Protonation: The resulting alkoxide is then protonated during the reaction or upon aqueous workup. The proton source is typically the solvent (e.g., methanol (B129727) or ethanol) or added water/acid. This step yields the final alcohol product, (2,5-Dimethyl-1,3-thiazol-4-YL)methanol, and regenerates the borate (B1201080) species.
Understanding these mechanisms is crucial for troubleshooting the synthesis and for rationally designing improved reaction conditions to enhance yield and purity.
Advanced Structural Elucidation and Spectroscopic Characterization of 2,5 Dimethyl 1,3 Thiazol 4 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to assign specific protons and carbons, establish through-bond and through-space correlations, and ultimately confirm the complete chemical structure.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each proton.
Methyl Protons (C2-CH₃ and C5-CH₃): Two sharp singlet signals are expected for the two methyl groups attached to the thiazole (B1198619) ring. The methyl group at the C2 position is adjacent to the nitrogen and sulfur atoms, which would likely deshield its protons, causing them to appear at a slightly downfield chemical shift compared to the methyl group at the C5 position.
Methylene (B1212753) Protons (-CH₂OH): The protons of the hydroxymethyl group are expected to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The electronegative oxygen atom will cause these protons to be significantly deshielded.
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C2-CH₃ | 2.6 - 2.8 | Singlet (s) |
| C5-CH₃ | 2.3 - 2.5 | Singlet (s) |
| -CH₂OH | 4.6 - 4.8 | Singlet (s) |
| -OH | Variable (broad) | Singlet (br s) |
Spin-spin coupling is not expected to be a prominent feature in the ¹H NMR spectrum of this molecule due to the absence of vicinal protons on adjacent carbon atoms, leading to the prediction of singlet signals for all proton groups.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Thiazole Ring Carbons (C2, C4, C5): The carbon atoms of the heterocyclic ring are expected to resonate in the downfield region of the spectrum due to the influence of the electronegative nitrogen and sulfur atoms and the aromatic character of the ring. The C2 carbon, being situated between two heteroatoms, is expected to be the most deshielded.
Methyl Carbons (C2-CH₃ and C5-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, which is characteristic of sp³-hybridized carbons in alkyl groups.
Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group will be deshielded by the attached oxygen atom and will appear at a chemical shift intermediate between the thiazole ring carbons and the methyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 165 |
| C4 | 145 - 150 |
| C5 | 125 - 130 |
| -CH₂OH | 55 - 60 |
| C2-CH₃ | 18 - 22 |
| C5-CH₃ | 14 - 18 |
To further confirm the structure and connectivity, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, no cross-peaks are expected in a COSY spectrum, confirming the absence of vicinal proton-proton spin-spin coupling.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. Cross-peaks would be expected between the C2-CH₃ protons and the C2-CH₃ carbon, the C5-CH₃ protons and the C5-CH₃ carbon, and the -CH₂OH protons and the -CH₂OH carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity of the different functional groups. For instance, correlations would be expected between the C2-CH₃ protons and the C2 carbon of the thiazole ring, and between the -CH₂OH protons and the C4 and C5 carbons of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. For this molecule, NOESY could show correlations between the protons of the C5-methyl group and the protons of the adjacent hydroxymethyl group, providing further confirmation of their spatial relationship.
Mass Spectrometry (MS) of this compound
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₇H₁₁NOS), the expected exact mass can be calculated.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 158.0634 |
| [M+Na]⁺ | 180.0454 |
The observation of ions with these exact masses in an HRMS experiment would provide strong evidence for the proposed molecular formula.
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. The fragmentation pathways can differ depending on the ionization technique used.
Electron Ionization (EI): EI is a high-energy ionization technique that often leads to extensive fragmentation. Common fragmentation pathways for this compound in EI-MS could include:
Loss of a hydroxyl radical (•OH) from the molecular ion.
Loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group.
Cleavage of the C-C bond between the thiazole ring and the hydroxymethyl group, leading to a thiazolyl cation.
Ring fragmentation of the thiazole nucleus.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with less fragmentation than EI. Collision-induced dissociation (CID) of the [M+H]⁺ ion can be used to induce fragmentation. Likely fragmentation pathways in ESI-MS/MS would involve the loss of small neutral molecules:
Loss of water (H₂O) from the protonated molecule.
Loss of formaldehyde (CH₂O).
Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
Vibrational spectroscopy provides profound insights into the structural arrangement and bonding within a molecule. For this compound, both Infrared (IR) and Raman spectroscopy are pivotal in identifying characteristic functional groups and understanding the dynamics of the thiazole ring and the hydroxyl moiety. In the absence of direct experimental spectra for this specific compound, theoretical calculations using Density Functional Theory (DFT) and comparisons with similar thiazole derivatives provide a robust framework for spectral interpretation researchgate.netresearchgate.netcardiff.ac.ukresearchgate.netelsevierpure.com.
The vibrational spectrum of this compound is dominated by the characteristic modes of the disubstituted thiazole ring. Thiazole and its derivatives have been the subject of numerous spectroscopic studies, which allows for a reliable assignment of their fundamental vibrations scielo.org.zamdpi.com.
Key vibrational modes of the thiazole ring include:
C=N and C=C Stretching Vibrations: These typically appear in the 1650-1450 cm⁻¹ region of the IR and Raman spectra. The C=N stretching vibration is often observed around 1658 cm⁻¹ scielo.org.za.
Ring Stretching Vibrations: The concerted stretching of the entire thiazole ring system gives rise to a series of bands, often complex, in the 1550-1300 cm⁻¹ range.
C-H Stretching and Bending Vibrations: Aromatic C-H stretching vibrations of the thiazole ring are expected in the 3100-3000 cm⁻¹ region scielo.org.za. In-plane and out-of-plane C-H bending vibrations occur at lower frequencies, typically in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively researchgate.net.
C-S Stretching Vibrations: The stretching of the carbon-sulfur bond in the thiazole ring is generally observed in the 850-600 cm⁻¹ range scielo.org.za.
Methyl Group Vibrations: The methyl groups at positions 2 and 5 will exhibit characteristic symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range, and bending vibrations around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric) scielo.org.za.
A representative table of expected vibrational frequencies for the thiazole moiety, based on computational studies of similar molecules, is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H Stretching (aromatic) | 3120-3070 |
| C-H Stretching (methyl) | 3029-2896 |
| C=N Stretching | ~1658 |
| C=C and Ring Stretching | 1550-1300 |
| CH₃ Asymmetric Bending | ~1460 |
| CH₃ Symmetric Bending | ~1380 |
| C-H In-plane Bending | 1300-1000 |
| C-H Out-of-plane Bending | 900-675 |
| C-S Stretching | 850-600 |
This table is generated based on theoretical calculations for analogous thiazole derivatives scielo.org.zaresearchgate.net.
The presence of the hydroxymethyl group at the 4-position of the thiazole ring introduces distinctive vibrational modes and the potential for hydrogen bonding.
O-H Stretching: In a non-hydrogen-bonded (gas phase or dilute solution in a non-polar solvent) environment, the O-H stretching vibration is expected as a sharp band in the 3650-3580 cm⁻¹ region. However, in the solid state or in polar solvents, this band broadens significantly and shifts to lower frequencies (typically 3500-3200 cm⁻¹) due to the formation of intermolecular hydrogen bonds nih.gov. The extent of this shift provides an indication of the strength of the hydrogen bonding.
C-O Stretching: The stretching vibration of the C-O single bond in the hydroxymethyl group is typically observed in the 1260-1000 cm⁻¹ range. Its exact position can be influenced by coupling with other vibrations and the hydrogen-bonding environment.
O-H Bending: The in-plane bending of the O-H group appears as a broad band in the 1420-1330 cm⁻¹ region, while the out-of-plane bending is found in the 720-580 cm⁻¹ range.
The formation of hydrogen bonds is a critical aspect of the supramolecular chemistry of this compound. In the solid state, it is highly probable that the hydroxyl group acts as a hydrogen bond donor to the nitrogen atom of a neighboring thiazole ring, forming O-H···N hydrogen bonds. This type of interaction is commonly observed in the crystal structures of related heterocyclic alcohols and can lead to the formation of chains or more complex networks nih.govmdpi.comresearchgate.net.
X-ray Crystallography for Solid-State Structure of this compound
While a dedicated single-crystal X-ray structure for this compound is not publicly available, the crystal structure of a larger molecule containing the (2,5-dimethyl-1,3-thiazol-4-yl)methyl moiety has been reported, providing valuable insights into the expected molecular geometry and intermolecular interactions.
Based on the analysis of the aforementioned crystal structure and general knowledge of thiazole chemistry, the following geometric parameters can be anticipated for this compound. The thiazole ring is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems nih.govnih.gov.
| Parameter | Expected Value/Range |
| C2-S1 Bond Length | ~1.72 Å |
| C5-S1 Bond Length | ~1.73 Å |
| C2-N3 Bond Length | ~1.37 Å |
| C4-N3 Bond Length | ~1.38 Å |
| C4-C5 Bond Length | ~1.37 Å |
| C-S-C Angle | ~89° |
| S-C-N Angle | ~115° |
| C-N-C Angle | ~110° |
| N-C-C Angle | ~115° |
| C-C-S Angle | ~111° |
This table is populated with typical bond lengths and angles for substituted thiazole rings, informed by crystallographic data of related compounds nih.govnih.gov.
The hydroxymethyl group will be attached to the C4 position of the thiazole ring. The orientation of this group will be influenced by steric factors and the formation of intermolecular hydrogen bonds in the crystal lattice.
In the solid state, the molecules of this compound are likely to be held together by a network of intermolecular interactions. The most significant of these will be the O-H···N hydrogen bonds, where the hydroxyl group of one molecule donates a proton to the nitrogen atom of an adjacent molecule nih.gov. This is a common and robust supramolecular synthon in heterocyclic chemistry mdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions within the thiazole ring.
Based on theoretical studies (TD-DFT) and experimental data from other thiazole derivatives, the following electronic transitions are anticipated researchgate.netresearchgate.netacs.orgrsc.org:
π → π Transitions:* These are typically high-energy transitions and are expected to result in strong absorption bands in the UV region, likely below 300 nm. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic thiazole ring.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital. These are generally weaker than π → π* transitions and may appear as shoulders on the main absorption bands or as weak bands at longer wavelengths.
The solvent can have a significant effect on the position and intensity of the absorption bands (solvatochromism) researchgate.netresearchgate.net. In polar solvents, n → π* transitions typically undergo a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic (red) shift.
Computational studies on similar thiazole derivatives have shown that the Highest Occupied Molecular Orbital (HOMO) is often localized on the thiazole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is also distributed over the ring system nih.govnih.gov. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key factor in determining the wavelength of the lowest energy electronic transition. For many thiazole derivatives, this gap corresponds to an absorption in the UV region.
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | < 300 | High |
| n → π | 300 - 400 | Low to Medium |
This table provides a general overview of expected electronic transitions for thiazole derivatives based on existing literature researchgate.netresearchgate.netacs.orgrsc.org.
Chiroptical Spectroscopy (if applicable for derivatives): Circular Dichroism (CD) Studies
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful analytical technique for the stereochemical elucidation of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral compound, providing information about its absolute configuration and conformation in solution. In the context of this compound, this technique would be applicable to its chiral derivatives.
A thorough review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the circular dichroism studies of chiral derivatives of this compound. While the synthesis of various thiazole-containing compounds is documented, investigations into the chiroptical properties of chiral derivatives originating from this compound have not been reported.
For a hypothetical chiral derivative of this compound, a CD spectroscopic analysis would be anticipated to yield a characteristic spectrum. The sign and magnitude of the Cotton effects observed in the CD spectrum would be directly related to the spatial arrangement of the substituents around the stereogenic center(s). Such an analysis would be invaluable for confirming the enantiomeric purity and assigning the absolute configuration of newly synthesized chiral derivatives.
Given the lack of specific experimental data, a representative data table for the chiroptical properties of this compound derivatives cannot be constructed. Future research in this area would be necessary to populate such a table and provide a deeper understanding of the structure-chiroptical property relationships in this class of compounds.
Reactivity and Functional Group Transformations of 2,5 Dimethyl 1,3 Thiazol 4 Yl Methanol
Reactions at the Hydroxyl Group of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol
The primary alcohol functionality of this compound is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of an acid catalyst or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or via other standard etherification protocols. These reactions are fundamental in modifying the steric and electronic properties of the side chain at the 4-position of the thiazole (B1198619) ring.
A general scheme for esterification is the reaction of the alcohol with an acyl chloride in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. For etherification, the alcohol can be deprotonated with a strong base like sodium hydride to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product |
| Esterification | Acyl Chloride (R-COCl), Pyridine | (2,5-Dimethyl-1,3-thiazol-4-yl)methyl ester |
| Etherification | Alkyl Halide (R-X), Sodium Hydride (NaH) | 4-(Alkoxymethyl)-2,5-dimethyl-1,3-thiazole |
Oxidation Reactions to Carbonyl Derivatives
The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, 2,5-dimethyl-1,3-thiazole-4-carbaldehyde, or the carboxylic acid, 2,5-dimethyl-1,3-thiazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation to the aldehyde. Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will further oxidize the alcohol to the carboxylic acid. The synthesis of thiazole-4-carboxylic acid derivatives can also be achieved through the oxidation of thiazolidine (B150603) precursors. google.com
Table 2: Oxidation of this compound
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | 2,5-Dimethyl-1,3-thiazole-4-carbaldehyde |
| Potassium Permanganate (KMnO₄) | 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid |
Nucleophilic Substitution Reactions and Derivatization
To enable nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to the corresponding halide, typically a chloride or bromide. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). For instance, thiazolemethanols can be converted to the corresponding thiazolemethyl chlorides with thionyl chloride. prepchem.com
Once converted to its haloalkyl derivative, such as 4-(chloromethyl)-2,5-dimethyl-1,3-thiazole, the molecule becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, including azides, cyanides, and amines, at the 4-position's side chain. nih.gov
Electrophilic Aromatic Substitution Reactions on the Thiazole Ring of this compound
The thiazole ring is generally considered an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. ias.ac.in However, the presence of electron-donating groups, such as the two methyl groups at positions 2 and 5, can activate the ring.
Electrophilic substitution on thiazoles typically occurs at the C5 position, which is the most electron-rich. In the case of this compound, positions 2, 4, and 5 are already substituted. The C2 position is generally resistant to electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Therefore, direct electrophilic aromatic substitution on the thiazole ring of this compound is challenging and not a common reaction pathway. Any potential electrophilic attack would likely require harsh conditions and may lead to a mixture of products or decomposition. It has been noted that 2,5-dimethylthiazole (B1293674) can undergo nitration and sulfonation to yield the 4-substituted product.
Nucleophilic Additions and Substitutions on the Thiazole Ring of this compound
The electron-deficient nature of the thiazole ring makes it susceptible to nucleophilic attack. The C2 position is the most electrophilic and, therefore, the primary site for nucleophilic substitution, particularly if the ring nitrogen is quaternized. ias.ac.in While 2,5-dimethylthiazole can yield a substitution product, it is less reactive than thiazole or 5-methylthiazole. The reactivity order for nucleophilic attack on the thiazole ring is generally C2 > C5 > C4. ias.ac.in
Given that the C2 position in this compound is substituted with a methyl group, a direct nucleophilic substitution at this position would require the displacement of a methyl group, which is not a favorable process. Nucleophilic attack is more plausible if one of the ring positions holds a good leaving group, such as a halogen.
Cross-Coupling and C-H Functionalization of this compound and its Derivatives
Modern synthetic methods like palladium-catalyzed cross-coupling reactions and C-H functionalization provide powerful tools for the derivatization of the thiazole core.
For cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi, a halogenated thiazole derivative is typically required. organic-chemistry.orgresearchgate.netnih.gov The hydroxyl group of this compound can be converted to a halide (e.g., 4-bromo- or 4-iodo-2,5-dimethyl-1,3-thiazole) to serve as the electrophilic partner in these reactions. This allows for the formation of a carbon-carbon bond at the C4 position, coupling it with a variety of aryl, heteroaryl, or vinyl groups.
C-H functionalization offers an alternative strategy that avoids the pre-functionalization step of halogenation. Direct C-H arylation of thiazoles has been shown to be effective, typically at the C2 or C5 positions. researchgate.netresearchgate.net In the case of this compound, since the C2 and C5 positions are occupied by methyl groups, C-H functionalization could potentially be directed to one of these methyl groups or, under specific catalytic conditions, to an available C-H bond on a derivative of the parent molecule.
Table 3: Common Cross-Coupling Reactions for Thiazole Derivatives
| Reaction Name | Coupling Partners | Catalyst System (Typical) |
| Suzuki-Miyaura | 4-Halo-2,5-dimethylthiazole + Organoboron reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Stille | 4-Halo-2,5-dimethylthiazole + Organostannane reagent | Pd catalyst (e.g., Pd(PPh₃)₄) organic-chemistry.orgwikipedia.org |
| Negishi | 4-Halo-2,5-dimethylthiazole + Organozinc reagent | Pd or Ni catalyst |
Mechanistic Studies of Key Reactions Involving this compound
Reaction Pathway Elucidation
Detailed mechanistic studies elucidating the specific reaction pathways of this compound are not extensively documented in publicly available scientific literature. While the reactivity of the thiazole ring, in general, has been the subject of broader computational and experimental investigations, specific studies focusing on the reaction mechanisms of this particular substituted thiazolemethanol are scarce.
General reactivity patterns of thiazole derivatives suggest that the thiazole ring can undergo various transformations, including electrophilic and nucleophilic substitutions, as well as metallation reactions. The presence of the hydroxymethyl group at the 4-position and methyl groups at the 2- and 5-positions introduces specific electronic and steric influences that would modulate its reactivity compared to unsubstituted thiazole. For instance, the hydroxyl group can be a site for oxidation, esterification, or etherification reactions. However, without specific experimental or computational studies on this compound, any proposed reaction pathway would be speculative and based on the general behavior of related compounds.
One study on a related compound, 2,4,5-trimethylthiazole, demonstrated its participation in a photoreaction with 1,3,4(2H)-isoquinolinetrione, where a hydrogen atom is abstracted from one of the methyl groups, leading to the formation of a new carbon-carbon bond. bldpharm.com This suggests that the methyl groups on the thiazole ring, including the one at the 4-position which is part of the hydroxymethyl substituent in the title compound, can be reactive under specific photochemical conditions.
Catalytic Applications and Transformations Mediated by this compound or its Derivatives
There is no significant information available in the current scientific literature regarding the catalytic applications of this compound or its direct derivatives. While thiazole-containing compounds, in general, are utilized in various catalytic systems, often as ligands for metal catalysts or as organocatalysts themselves, specific examples involving this compound are not reported. The potential for this molecule to act as a ligand stems from the presence of nitrogen and sulfur heteroatoms in the thiazole ring and the oxygen atom of the hydroxyl group, which could coordinate to metal centers. However, the development and application of such catalytic systems have not been described.
Similarly, transformations mediated by this compound or its derivatives, where it would act as a reagent or a catalyst to effect a chemical change, are not documented. The functional groups present—a primary alcohol and a substituted thiazole ring—offer possibilities for its use in synthesis, but its specific applications in mediating chemical transformations have not been explored or reported.
Computational and Theoretical Investigations of 2,5 Dimethyl 1,3 Thiazol 4 Yl Methanol
Quantum Chemical Calculations for (2,5-Dimethyl-1,3-thiazol-4-YL)methanol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For this compound, these methods can elucidate its geometry, stability, and electronic characteristics with high accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311G(d,p), can be employed to perform geometry optimization. researchgate.netresearchgate.net This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.
The optimized geometry is crucial for understanding the molecule's shape and steric properties. Furthermore, DFT is used to calculate various electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These calculations help identify regions of the molecule that are electron-rich or electron-poor, which is vital for predicting sites of electrophilic and nucleophilic attack.
Illustrative Data Table: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is hypothetical and for illustrative purposes, as specific published computational studies on this exact molecule are not available.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | S1-C2 | 1.75 Å |
| Bond Length | N3-C2 | 1.32 Å |
| Bond Length | C4-C5 | 1.38 Å |
| Bond Angle | C2-S1-C5 | 90.5° |
| Bond Angle | S1-C2-N3 | 115.2° |
| Dihedral Angle | C5-C4-C(methanol)-O | -65.0° |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very high accuracy, although they are typically more computationally demanding than DFT. researchgate.net For a molecule like this compound, ab initio calculations can be used to refine the geometric and electronic properties obtained from DFT. They are particularly valuable for benchmarking the results of less computationally expensive methods and for situations where DFT may not be sufficiently accurate. High-accuracy calculations are essential for obtaining reliable energetic data, such as reaction barriers and conformational energy differences.
Conformational Analysis and Potential Energy Surfaces of this compound
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. This compound has rotational freedom, primarily around the single bond connecting the hydroxymethyl group to the thiazole (B1198619) ring. Conformational analysis involves systematically exploring the different spatial arrangements (conformers) of the molecule and determining their relative energies.
By rotating the C4-C(methanol) bond and calculating the energy at each step using quantum chemical methods, a potential energy surface (PES) can be generated. The PES reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding which conformations are most likely to be present at a given temperature and how easily the molecule can transition between them. The relative stability of different conformers can be influenced by factors such as steric hindrance and intramolecular hydrogen bonding.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound
Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors. researchgate.net From these, the ¹H and ¹³C NMR chemical shifts can be predicted. nih.gov Comparing these calculated shifts with experimental data serves as a powerful tool for structural verification. unn.edu.ng
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, performed after a geometry optimization, yield a theoretical infrared (IR) spectrum. researchgate.net The predicted frequencies help in assigning the vibrational modes observed in an experimental IR spectrum, such as C-H stretches, C=N stretches, and O-H stretches. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum, corresponding to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Illustrative Data Table: Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C2 Chemical Shift (δ) | 165 ppm |
| ¹³C NMR | C4 Chemical Shift (δ) | 148 ppm |
| ¹H NMR | CH₂(methanol) Chemical Shift (δ) | 4.6 ppm |
| IR | O-H Stretch (ν) | 3450 cm⁻¹ |
| IR | C=N Stretch (ν) | 1580 cm⁻¹ |
| UV-Vis | λmax (TD-DFT) | 245 nm |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for studying molecules in the gas phase (in isolation), the behavior of this compound in a real-world system is heavily influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com
Reaction Mechanism Modeling and Energetic Profiles of this compound Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For transformations involving this compound, such as its synthesis or subsequent reactions, theoretical modeling can map out the entire reaction pathway. mdpi.com This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.
By calculating the energies of each of these species, a reaction energy profile can be constructed. This profile shows the relative energies of all points along the reaction coordinate and reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed). This information is critical for understanding the feasibility and rate of a reaction, predicting the major products, and designing more efficient synthetic routes.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus indicating its nucleophilic character. youtube.com Conversely, the LUMO is the innermost orbital an electron can be accepted into, signifying its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. mdpi.com Conversely, a larger energy gap implies greater stability and lower reactivity. mdpi.com
Computational studies on various thiazole derivatives have consistently shown that the distribution and energy levels of these frontier orbitals are significantly influenced by the nature and position of substituents on the thiazole ring. atlantis-press.comresearchgate.net For instance, electron-donating groups tend to increase the HOMO energy level, enhancing nucleophilicity, while electron-withdrawing groups tend to lower the LUMO energy level, increasing electrophilicity. shd-pub.org.rs In the case of this compound, the methyl and methanol (B129727) substituents are expected to influence its electronic properties and, consequently, its reactivity.
The energy of the HOMO is directly related to the ionization potential (I), which is the energy required to remove an electron from a molecule. A higher HOMO energy corresponds to a lower ionization potential, making the molecule a better electron donor. The energy of the LUMO is related to the electron affinity (A), which is the energy released when a molecule accepts an electron. A lower LUMO energy indicates a greater ability to accept electrons. These relationships are defined by the following equations:
I = -EHOMO
A = -ELUMO
Based on these fundamental energies, a range of global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These descriptors, derived from Density Functional Theory (DFT) calculations, provide a quantitative measure of the molecule's reactivity. researchgate.net
The following table presents hypothetical but representative data for the frontier molecular orbital energies of this compound, based on typical values observed for similar thiazole derivatives in computational studies. nih.gov
Table 1: Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.25 |
From the HOMO and LUMO energies, several key quantum chemical descriptors can be derived to predict the reactivity of this compound. These include:
Electronegativity (χ): This measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). atlantis-press.com
χ = -μ = (I + A) / 2
Global Hardness (η): This parameter quantifies the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. atlantis-press.com
η = (I - A) / 2
Global Softness (S): This is the reciprocal of global hardness and indicates the molecule's polarizability. A softer molecule is more reactive. atlantis-press.com
S = 1 / η
Electrophilicity Index (ω): This index measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. shd-pub.org.rs
ω = μ² / (2η)
The table below summarizes the calculated values for these reactivity descriptors for this compound, based on the illustrative HOMO and LUMO energies.
Table 2: Quantum Chemical Reactivity Descriptors for this compound
| Parameter | Value |
|---|---|
| Ionization Potential (I) | 6.50 eV |
| Electron Affinity (A) | 1.25 eV |
| Electronegativity (χ) | 3.875 eV |
| Global Hardness (η) | 2.625 eV |
| Global Softness (S) | 0.381 eV⁻¹ |
These descriptors collectively provide a comprehensive picture of the reactivity of this compound. The relatively large HOMO-LUMO gap suggests good kinetic stability. shd-pub.org.rs The calculated electrophilicity index provides a quantitative measure of its electrophilic character, which is useful in predicting its behavior in reactions with nucleophiles. The values of hardness and softness further refine the understanding of its reactivity, with softer molecules being more polarizable and generally more reactive. atlantis-press.com Computational studies of various thiazole derivatives have demonstrated the utility of these descriptors in correlating theoretical predictions with experimental observations of chemical reactivity. nih.gov
Applications of 2,5 Dimethyl 1,3 Thiazol 4 Yl Methanol As a Building Block in Organic Synthesis
Synthesis of Thiazole-Containing Heterocycles and Natural Product Analogs
Role in the Construction of Complex Architectures
The utility of the (2,5-Dimethyl-1,3-thiazol-4-YL)methanol scaffold is exemplified in the synthesis of complex, polycyclic heterocyclic systems. For instance, the reactivity of the methyl groups on the thiazole (B1198619) ring, which is analogous to the functional handle provided by the methanol (B129727) group, has been demonstrated in the synthesis of intricate molecules. A notable example is the formation of 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione. This reaction showcases how the thiazole moiety can be strategically incorporated into a complex isoquinolinedione framework, a class of compounds with significant interest in medicinal chemistry. While this specific example utilizes 2,4,5-trimethylthiazole, the principle of leveraging the reactivity of a substituent at the 4-position of the dimethylthiazole ring is directly applicable to this compound.
The hydroxyl group of this compound can be readily converted into a variety of other functional groups, such as halides or tosylates, thereby activating it for nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities and the construction of larger, more complex molecules. For example, conversion of the alcohol to the corresponding bromide or chloride would create a reactive electrophile, ready to be coupled with a wide range of nucleophiles to forge new carbon-carbon or carbon-heteroatom bonds, thus paving the way for the assembly of novel heterocyclic systems.
Development of Novel Synthetic Methodologies Utilizing this compound
The unique reactivity of this compound and its derivatives can be harnessed to develop novel synthetic methodologies. The presence of both a nucleophilic hydroxyl group and an aromatic thiazole ring within the same molecule allows for its participation in a variety of named reactions and multi-component reactions, often leading to the efficient construction of molecular complexity.
Research into the reactivity of substituted thiazoles has shown that the methyl groups can be functionalized, for instance, through deprotonation followed by reaction with an electrophile. A study on 2,5-dimethyl-4-phenylthiazole (B3114139) demonstrated that the 2-methyl group can be selectively metallated and subsequently reacted with aldehydes to form more complex alcohol derivatives. This type of reactivity highlights the potential for developing new synthetic methods that exploit the specific substitution pattern of the thiazole ring in this compound. The hydroxyl group could first be protected, followed by functionalization of one of the methyl groups, and subsequent deprotection and reaction of the hydroxyl moiety, allowing for a stepwise and controlled elaboration of the molecule.
Precursor in Materials Science Applications (e.g., monomers, polymers)
The incorporation of heterocyclic moieties into polymers can impart unique and desirable properties to the resulting materials, such as thermal stability, conductivity, and specific binding capabilities. The hydroxyl group of this compound provides a convenient point of attachment for polymerization or for grafting onto existing polymer backbones.
For example, the hydroxyl group can be converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate, by reaction with acryloyl chloride or methacryloyl chloride, respectively. The resulting monomer could then be subjected to free-radical polymerization to yield a polymer with pendant dimethylthiazole units. Such polymers could find applications in areas like organic electronics, sensors, or as specialized coatings.
Below is a table outlining the potential synthesis of a polymerizable monomer from this compound:
| Step | Reactant 1 | Reactant 2 | Product | Purpose |
| 1 | This compound | Methacryloyl chloride | (2,5-Dimethyl-1,3-thiazol-4-yl)methyl methacrylate | Creation of a polymerizable monomer |
| 2 | (2,5-Dimethyl-1,3-thiazol-4-yl)methyl methacrylate | AIBN (initiator) | Poly((2,5-dimethyl-1,3-thiazol-4-yl)methyl methacrylate) | Synthesis of a functional polymer |
Ligand Design and Coordination Chemistry with this compound Derivatives
The nitrogen and sulfur atoms within the thiazole ring of this compound and its derivatives possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. The hydroxyl group can also participate in coordination or can be modified to introduce other donor atoms, leading to the formation of multidentate ligands.
By strategically modifying the hydroxyl group, a variety of ligands with different coordination properties can be designed. For example, oxidation of the alcohol to an aldehyde, followed by condensation with a primary amine, would yield an imine ligand. Further modification could introduce additional donor sites, creating chelating ligands capable of forming stable complexes with a range of transition metals. These metal complexes could have potential applications in catalysis, sensing, or as therapeutic agents.
The following table presents a hypothetical design of a bidentate ligand derived from this compound:
| Step | Starting Material | Reagent(s) | Intermediate/Product | Ligand Type |
| 1 | This compound | PCC or other mild oxidant | 2,5-Dimethyl-1,3-thiazole-4-carbaldehyde | Aldehyde intermediate |
| 2 | 2,5-Dimethyl-1,3-thiazole-4-carbaldehyde | 2-Aminoethanol | (E)-2-(((2,5-dimethyl-1,3-thiazol-4-yl)methylene)amino)ethan-1-ol | Bidentate (N,N) or Tridentate (N,N,O) ligand |
This designed ligand, with its thiazole nitrogen, imine nitrogen, and potentially the hydroxyl oxygen, could coordinate to metal ions, forming stable chelate rings. The electronic and steric properties of such ligands can be fine-tuned by varying the substituents on the thiazole ring or the amine component, allowing for the rational design of metal complexes with specific properties.
Future Research Directions and Perspectives on 2,5 Dimethyl 1,3 Thiazol 4 Yl Methanol
Exploration of Undiscovered Reactivity Patterns
The reactivity of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol is largely dictated by the interplay of the electron-rich thiazole (B1198619) ring, the acidic protons of the methyl groups, and the nucleophilic/electrophilic nature of the hydroxymethyl group. Future research will likely focus on uncovering novel transformations and reaction pathways.
Key areas for investigation include:
C-H Activation: The methyl groups at the C2 and C5 positions, as well as the methylene (B1212753) group of the methanol (B129727) substituent, are potential sites for C-H activation/functionalization reactions. Exploring catalytic systems, potentially involving transition metals, could lead to the direct introduction of new functional groups, expanding the synthetic utility of the molecule.
Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., strong acids/bases, photochemical activation), the thiazole ring could undergo cleavage or rearrangement to afford novel heterocyclic or acyclic structures. Investigating these transformations could provide access to unique molecular scaffolds.
Reactions at the Sulfur and Nitrogen Heteroatoms: The lone pairs of electrons on the sulfur and nitrogen atoms of the thiazole ring can participate in coordination with metals or electrophilic attack. Deeper investigation into these interactions could lead to the discovery of new catalytic activities or the formation of novel supramolecular assemblies.
A summary of potential reactivity sites and their exploration is presented in the table below.
| Reactivity Site | Potential Transformations | Future Research Focus |
| C2/C5-Methyl Groups | C-H activation, condensation, halogenation | Development of selective catalytic systems for direct functionalization. |
| C4-Hydroxymethyl Group | Oxidation, esterification, etherification, substitution | Exploration of diverse derivatization for tuning physicochemical properties. |
| Thiazole Ring | Electrophilic aromatic substitution, cycloaddition, ring-opening | Investigation of conditions to control regioselectivity and discover novel rearrangements. |
| Sulfur/Nitrogen Atoms | Coordination chemistry, quaternization | Synthesis and characterization of metal complexes and thiazolium salts. |
Integration into Flow Chemistry and Automation Platforms
The synthesis and derivatization of this compound are well-suited for adaptation to continuous flow chemistry and automated synthesis platforms. sci-hub.seuc.pt The advantages of flow chemistry, such as precise control over reaction parameters, enhanced safety, and scalability, can be leveraged to efficiently produce libraries of derivatives for screening and optimization. sci-hub.se
Future research in this area could involve:
Development of Continuous Synthesis Protocols: Designing and optimizing multi-step flow sequences for the synthesis of the core molecule and its subsequent functionalization. This could involve the integration of reaction, separation, and purification steps into a single, automated process.
High-Throughput Screening of Derivatives: Utilizing automated platforms to rapidly synthesize and screen a large number of derivatives for desired biological or material properties. This approach can significantly accelerate the discovery of new functional molecules.
On-Demand Synthesis: Establishing flow chemistry setups for the on-demand production of specific derivatives, which would be particularly valuable for research and development purposes where small quantities of diverse compounds are required.
Advanced Materials Science Applications and Functional Molecule Design
The unique electronic and structural characteristics of the thiazole ring make it an attractive building block for the design of advanced materials and functional molecules. kuey.net Thiazole-containing compounds have been investigated for their applications in organic electronics, sensors, and polymers. kuey.net
Future research could explore the potential of this compound and its derivatives in:
Organic Light-Emitting Diodes (OLEDs): The thiazole moiety can be incorporated into conjugated systems to tune the electronic properties and enhance the performance of OLED materials. The substituents on the thiazole ring can be modified to control the emission color and efficiency.
Chemosensors: The nitrogen and sulfur atoms of the thiazole ring can act as binding sites for metal ions or other analytes. By incorporating fluorophores or chromophores, derivatives of this compound could be developed as selective and sensitive chemosensors.
Functional Polymers: The hydroxymethyl group provides a convenient handle for polymerization. Polymers incorporating the this compound unit could exhibit interesting thermal, optical, or electronic properties.
Development of Novel Catalytic Systems Based on Thiazole Moieties
The thiazole ring is a key component of thiamine (B1217682) (Vitamin B1), which in its pyrophosphate form acts as a coenzyme in various enzymatic reactions, notably those involving the transfer of aldehyde groups. This biocatalytic precedent suggests that synthetic thiazole derivatives could be developed as organocatalysts.
Future research directions include:
Thiazolium Salt Catalysis: Conversion of the thiazole nitrogen to a quaternary thiazolium salt would generate an acidic proton at the C2 position, a key feature for N-heterocyclic carbene (NHC) catalysis. The resulting NHCs could be employed in a variety of organic transformations.
Metal-Thiazole Complexes as Catalysts: The ability of the thiazole ring to coordinate with transition metals opens the door to the development of novel metal-based catalysts. researchgate.net The electronic and steric properties of the catalyst could be fine-tuned by modifying the substituents on the thiazole ring.
Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new ligands for asymmetric metal catalysis or chiral organocatalysts for enantioselective transformations.
Synergistic Experimental and Computational Research Endeavors
A combined experimental and computational approach will be crucial for accelerating the exploration of this compound's potential. nih.govresearchgate.netnih.gov Computational chemistry can provide valuable insights into the molecule's electronic structure, reactivity, and potential interactions with other molecules, thereby guiding experimental design. researchgate.net
Future synergistic efforts could focus on:
Predicting Reactivity and Reaction Mechanisms: Using density functional theory (DFT) and other computational methods to predict the most likely sites of reactivity and to elucidate the mechanisms of novel reactions. researchgate.net This can help in optimizing reaction conditions and predicting the products of unexplored transformations.
Designing Functional Molecules with Desired Properties: Employing computational screening to design derivatives with specific electronic, optical, or biological properties before their synthesis. This in silico design can prioritize synthetic targets and reduce the experimental workload.
Understanding Structure-Property Relationships: Combining experimental characterization with computational modeling to establish clear relationships between the molecular structure of this compound derivatives and their observed properties. This fundamental understanding is essential for the rational design of new materials and catalysts.
The synergy between computational prediction and experimental validation is expected to significantly advance the development and application of this versatile thiazole derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
